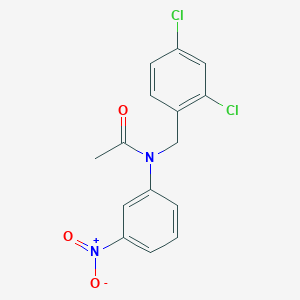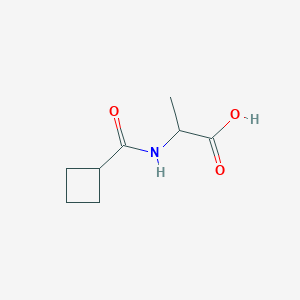
2-(Cyclobutylformamido)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a series of reactions that may be applicable to the synthesis of 2-(Cyclobutylformamido)propanoic acid. For instance, the synthesis of a disubstituted cyclohexenyl ketone involves condensation reactions and a Diels-Alder reaction, followed by reduction . Although the target compound in this study is not 2-(Cyclobutylformamido)propanoic acid, similar synthetic strategies could potentially be employed, such as using a cyclobutyl aldehyde or ketone as a starting material and performing a condensation reaction with an appropriate amine or amide source.
Molecular Structure Analysis
The molecular structure of 2-(Cyclobutylformamido)propanoic acid can be inferred to some extent from the related compounds discussed in the papers. For example, the use of NMR and FTIR studies to reveal the structure of a synthesized compound suggests that similar analytical techniques could be used to determine the molecular structure of 2-(Cyclobutylformamido)propanoic acid. The presence of functional groups such as the amide and carboxylic acid in the compound would likely be identifiable through characteristic peaks in these spectroscopic analyses.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-(Cyclobutylformamido)propanoic acid, but they do provide information on the reactivity of similar compounds. For example, the use of a cyano-substituted compound as a sensitizer for the polymerization of styrene indicates that cyano groups can participate in radical reactions. While 2-(Cyclobutylformamido)propanoic acid does not contain a cyano group, the presence of the amide could influence its reactivity in polymerization or other chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclobutylformamido)propanoic acid can be speculated based on the properties of similar compounds. The electronic properties of a molecule can be analyzed using UV-visible absorption spectroscopy , and thermal properties can be studied using TG-DTA . These techniques could be applied to 2-(Cyclobutylformamido)propanoic acid to determine its stability, electronic characteristics, and thermal behavior. The compound's solubility, melting point, and other physical properties would also be of interest in a comprehensive analysis.
Safety and Hazards
properties
IUPAC Name |
2-(cyclobutanecarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSHTXABJZKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylformamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



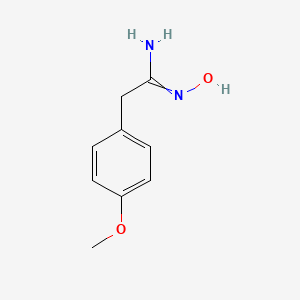

![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)
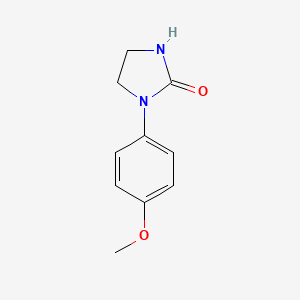
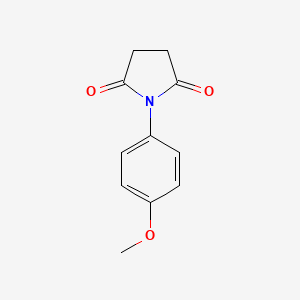
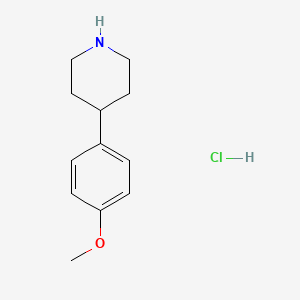
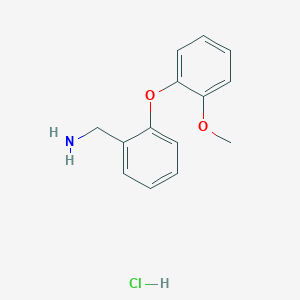




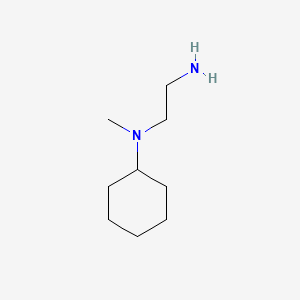
![N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3023178.png)
